N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fedovapagon is a synthetic small molecule that acts as a selective agonist of the vasopressin V2 receptor. It has been primarily investigated for its potential therapeutic applications in treating nocturia, a condition characterized by excessive urination during the night .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fedovapagon can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
Formation of the Core Structure: The synthesis begins with the preparation of the benzazepine core, which is achieved through a cyclization reaction involving appropriate starting materials.
Functional Group Modifications:
Industrial Production Methods
Industrial production of Fedovapagon involves optimizing the synthetic route for large-scale manufacturing. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high yield and purity. The process may also involve the use of co-crystals to enhance the stability and solubility of the compound .
Chemical Reactions Analysis
Types of Reactions
Fedovapagon undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups on the benzazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Fedovapagon with modified functional groups, which can be further investigated for their pharmacological properties .
Scientific Research Applications
Medicine: The primary application of Fedovapagon is in the treatment of nocturia. .
Chemistry: The compound serves as a model molecule for studying the synthesis and reactivity of benzazepine derivatives.
Mechanism of Action
Fedovapagon exerts its effects by selectively binding to and activating the vasopressin V2 receptors in the kidneys. This activation leads to the reabsorption of water from urine, reducing urine volume and frequency. The molecular targets involved in this pathway include the vasopressin V2 receptors and associated signaling molecules that regulate water reabsorption .
Comparison with Similar Compounds
Fedovapagon is unique in its selectivity and potency as a vasopressin V2 receptor agonist. Similar compounds include:
Tolvaptan: An antagonist of the vasopressin V2 receptor used to treat hyponatremia.
Balovaptan: A vasopressin V1a receptor antagonist used in the research of autism.
Felypressin: An agonist of vasopressin receptors used in dental procedures.
Compared to these compounds, Fedovapagon’s specificity for the vasopressin V2 receptor and its therapeutic potential in treating nocturia make it a promising candidate for further research and development .
Properties
IUPAC Name |
2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLFWZIFNQQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.